molecular formula C44H74N2O14 B13435747 [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V

[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V

Cat. No.: B13435747
M. Wt: 855.1 g/mol
InChI Key: SPUCVXIQVCUVAK-NQCKDVNRSA-N
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Description

[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V involves several steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include methanesulfonyl chloride, thionyl chloride, and phosgene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is essential to achieve the desired purity levels required for research and application.

Chemical Reactions Analysis

Types of Reactions: [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl, methoxy, and amino groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and stereochemistry. In biology, it serves as a tool to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its bioactive properties, such as antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects. The detailed molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V include other macrolide antibiotics and their derivatives. These compounds share structural similarities, such as the presence of a large macrocyclic lactone ring and various functional groups.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C44H74N2O14

Molecular Weight

855.1 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]prop-2-enal

InChI

InChI=1S/C44H74N2O14/c1-24-20-30(25(2)23-47)40(60-43-38(50)37(46(10)11)39(28(5)57-43)59-36-22-44(7,52)42(51)29(6)56-36)41(53-12)32(48)21-34(49)54-26(3)16-14-13-15-17-33(24)58-35-19-18-31(45(8)9)27(4)55-35/h13-15,17,23-24,26-33,35-43,48,50-52H,2,16,18-22H2,1,3-12H3/b14-13+,17-15+/t24-,26-,27-,28-,29+,30-,31+,32-,33+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-/m1/s1

InChI Key

SPUCVXIQVCUVAK-NQCKDVNRSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C(=C)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C(=C)C=O)C)OC4CCC(C(O4)C)N(C)C

Origin of Product

United States

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